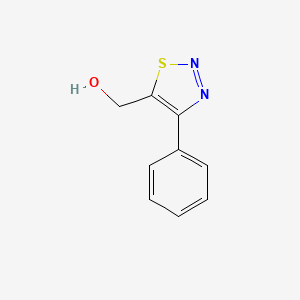

(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol

Beschreibung

Significance of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds are a vast and diverse class of organic molecules characterized by their cyclic structure containing at least one atom other than carbon within the ring. mdpi.com These heteroatoms, most commonly nitrogen, oxygen, or sulfur, impart unique physical and chemical properties to the molecules. granthaalayahpublication.org Their significance is underscored by their ubiquity in nature, forming the core structures of many essential biological molecules like alkaloids, vitamins, and antibiotics. nih.govencyclopedia.pub

In the realm of medicinal chemistry, heterocyclic scaffolds are of paramount importance. Over 90% of newly approved drugs feature heterocyclic motifs, highlighting their critical role in drug discovery and design. nih.gov Their structural diversity and ability to interact with biological targets make them invaluable in developing treatments for a wide range of diseases. nih.gov Beyond pharmaceuticals, heterocyclic compounds are integral to materials science, where they are used in the development of conducting polymers, functional dyes, and organic semiconductors. mdpi.com They also find widespread use in agrochemicals and veterinary products. encyclopedia.pub

Overview of 1,2,3-Thiadiazole (B1210528) Scaffolds in Organic Chemistry

Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. The 1,2,3-thiadiazole isomer is a stable, planar, unsaturated heterocycle that has garnered significant interest from researchers. mdpi.com The synthesis of the 1,2,3-thiadiazole ring can be achieved through several established methods, including the Hurd-Mori synthesis, which involves the cyclization of hydrazones with thionyl chloride, the Pechmann synthesis, and the Wolff synthesis. isres.org

The 1,2,3-thiadiazole nucleus is considered a "privileged scaffold" because its derivatives exhibit a wide spectrum of biological activities. mdpi.com These activities include potential applications as antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antiamoebic agents. mdpi.comencyclopedia.pub The versatility of the 1,2,3-thiadiazole ring allows for various substitutions, which can modulate its biological and pharmacological properties, making it a key building block in medicinal chemistry. mdpi.com

Specific Research Focus on (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol: Structural and Functional Attributes

Direct and extensive research on the specific functional attributes of this compound is limited in publicly available literature. However, its fundamental properties can be cataloged.

| Property | Value |

|---|---|

| CAS Number | 423768-62-1 |

| Molecular Formula | C₉H₈N₂OS |

| Molecular Weight | 192.24 g/mol |

The structure features a phenyl group at the 4-position and a methanol (B129727) group at the 5-position of the 1,2,3-thiadiazole ring. The synthesis of this compound is not explicitly detailed in wide-ranging studies, but a probable synthetic route would involve the reduction of a precursor molecule like 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid or its corresponding aldehyde. chemscene.com For instance, the synthesis of the related compound (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (B186263) is achieved through the reduction of its ethyl ester precursor using lithium aluminum hydride, a common reducing agent for converting esters and carboxylic acids to alcohols. chemicalbook.com

Current State of Research on Phenyl-Substituted Thiadiazole Methanols

While dedicated research on phenyl-substituted thiadiazole methanols is not prominent, the broader category of phenyl-substituted thiadiazoles is an active area of investigation. The functional groups attached to the phenyl and thiadiazole rings are known to significantly influence the molecule's biological activity.

Structure-activity relationship (SAR) studies on various derivatives have revealed important trends. For example:

Antiamoebic Activity: A 4-bromo phenyl-1,2,3-thiadiazole derivative showed potent activity against Entamoeba histolytica. mdpi.comencyclopedia.pub

Anti-HIV Activity: The introduction of a nitro group on a phenyl ring attached to a 1,2,3-thiadiazole scaffold was found to significantly enhance antiviral efficacy. encyclopedia.pub Another study found that a 5-(2,4-dibromophenyl)-1,2,3-thiadiazole derivative was a highly active anti-HIV-1 agent. encyclopedia.pub

Anticancer Activity: Various 1,3,4-thiadiazole (B1197879) derivatives sharing a central 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) scaffold have been synthesized and evaluated for their anticancer potential against cell lines like LoVo (colon carcinoma) and MCF-7 (breast cancer). nih.gov One novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated good anti-proliferative effects. nih.gov

This body of research indicates that the phenyl-thiadiazole core is a versatile template for developing biologically active compounds. The specific substitutions play a crucial role in determining the type and potency of the activity. The current research landscape, therefore, suggests that this compound, while not extensively studied itself, belongs to a class of compounds with significant therapeutic potential, warranting further investigation into its unique properties.

Strategies for 1,2,3-Thiadiazole Ring Construction Relevant to the this compound Scaffold

The formation of the 1,2,3-thiadiazole ring is a critical step in the synthesis of this compound. The Hurd-Mori reaction and cycloaddition reactions are two of the most significant and widely employed methods for this purpose. researchgate.net

Hurd-Mori Cyclization Conditions for Thiadiazole Formation

The Hurd-Mori reaction is a classical and highly effective method for synthesizing 1,2,3-thiadiazoles. researchgate.netwikipedia.org This reaction involves the cyclization of hydrazones, typically derived from ketones or aldehydes with an adjacent active methylene (B1212753) group, using a sulfur-chlorinating agent. wikipedia.orgdatapdf.com The general applicability of this reaction makes it a cornerstone in the synthesis of a wide array of 1,2,3-thiadiazole derivatives. datapdf.com

A primary route within the Hurd-Mori synthesis involves the reaction of α-methylene ketone hydrazones, particularly those with N-acyl or N-tosyl groups, with thionyl chloride (SOCl₂). wikipedia.orgdatapdf.com This approach is one of the most convenient and widely used methods for preparing 1,2,3-thiadiazoles. datapdf.com The reaction proceeds through the formation of a hydrazone from a suitable ketone, followed by cyclization induced by thionyl chloride. mdpi.com For instance, various pyrazolyl-phenylethanones can be reacted with semicarbazide to generate the corresponding semicarbazone intermediate, which then undergoes cyclization with thionyl chloride to yield substituted 1,2,3-thiadiazoles in good to excellent yields. mdpi.com The N-substituent on the hydrazone plays a crucial role, with electron-withdrawing groups generally favoring the cyclization process. nih.govthieme-connect.com While N-benzoylhydrazones of certain ketones have been shown to yield N-arylhydrazonoyl chlorides instead of the desired thiadiazole, N-carbonylethoxy hydrazones of acetophenone (B1666503) and its derivatives successfully afford 4-phenyl-1,2,3-thiadiazoles. arkat-usa.org

Table 1: Examples of Hurd-Mori Cyclization with Thionyl Chloride

| Starting Ketone Derivative | Hydrazone Type | Product | Yield | Reference |

| Pyrazolyl-phenylethanone | Semicarbazone | Pyrazolyl-1,2,3-thiadiazole | Good to Excellent | mdpi.com |

| Acetophenone | N-carbonylethoxy hydrazone | 4-phenyl-1,2,3-thiadiazole | Good | arkat-usa.org |

| 2-Oxoallobetulin | Semicarbazone | Thidiazole derivative of allobetulin | Not specified | mdpi.com |

Sulfur dichloride (SCl₂) is another sulfur chloride that can be employed in the synthesis of sulfur-containing heterocycles. wikipedia.org It is a cherry-red liquid that serves as a precursor to various organosulfur compounds. wikipedia.org Sulfur dichloride is known to react with alkenes to produce chloride-substituted thioethers. wikipedia.org While thionyl chloride is the more commonly cited reagent for the Hurd-Mori reaction, the fundamental reactivity of sulfur chlorides suggests the potential for SCl₂ to participate in similar cyclization reactions. The synthesis of sulfur dichloride itself typically involves the chlorination of sulfur, a process that can also yield disulfur dichloride (S₂Cl₂), a common impurity. wikipedia.org

The regioselectivity of the Hurd-Mori reaction can be influenced by several factors, including the substitution pattern of the starting hydrazone and the presence of electron-withdrawing groups. thieme-connect.com Studies on the formation of bicyclic 1,2,3-thiadiazoles have highlighted that the success of the cyclization is highly dependent on the presence of an electron-withdrawing group on the nitrogen of the hydrazone. nih.govthieme-connect.com Steric factors also play a critical role in determining the regioselectivity of the process. thieme-connect.com For unsymmetrical ketones, the reaction can potentially lead to two different regioisomers, and predicting the major product requires careful consideration of both electronic and steric effects. acs.org

Cycloaddition Reactions in 1,2,3-Thiadiazole Synthesis

Cycloaddition reactions provide a powerful and direct route to the 1,2,3-thiadiazole ring system. These reactions, particularly 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring in a single step. cas.cz

A well-established cycloaddition method for the synthesis of 1,2,3-thiadiazoles is the reaction of diazoalkanes with isothiocyanates. researchgate.netcas.cz This reaction, also known as the Pechmann synthesis, is a type of 1,3-dipolar cycloaddition. researchgate.net For example, pyridyl isothiocyanates react with diazomethane or diazoethane to afford the corresponding 5-(pyridyl substituted)amino-1,2,3-thiadiazoles or 5-(pyridyl substituted)-amino-4-methyl-1,2,3-thiadiazoles. cas.cz The reaction is typically carried out by mixing the isothiocyanate and the diazoalkane in a suitable solvent, such as ether, and allowing them to stand at room temperature. cas.cz

Table 2: Synthesis of 1,2,3-Thiadiazoles via Diazoalkane and Isothiocyanate Cycloaddition

| Isothiocyanate | Diazoalkane | Product | Reaction Conditions | Reference |

| Pyridyl isothiocyanate | Diazomethane | 5-(pyridylamino)-1,2,3-thiadiazole | Ether, Room Temperature, 24h | cas.cz |

| Pyridyl isothiocyanate | Diazoethane | 5-(pyridylamino)-4-methyl-1,2,3-thiadiazole | Ether, Room Temperature | cas.cz |

An exploration of the synthetic pathways leading to the heterocyclic compound this compound and its derivatives reveals a variety of established and modern chemical strategies. These methodologies focus on both the construction of the core 1,2,3-thiadiazole ring and the subsequent introduction and modification of the functional methanol group at the 5-position.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-phenylthiadiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-6-8-9(10-11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCGCSZUTJHLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380156 | |

| Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-62-1 | |

| Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 4 Phenyl 1,2,3 Thiadiazol 5 Yl Methanol Scaffolds

Reactions Involving the 1,2,3-Thiadiazole (B1210528) Ring System

The chemistry of the 1,2,3-thiadiazole ring within the (4-Phenyl-1,2,3-thiadiazol-5-yl)methanol framework is characterized by its susceptibility to nucleophilic attack under basic conditions and its ability to be functionalized through metalation. These reactions provide pathways to novel molecular structures by either breaking open the heterocyclic ring or by introducing new substituents.

The N-S bond within the 1,2,3-thiadiazole ring is a point of vulnerability, particularly towards strong bases and nucleophiles. This susceptibility leads to ring-opening reactions, which are a prominent feature of this heterocyclic system's reactivity.

Organolithium reagents, such as n-butyllithium, are highly nucleophilic and can attack the sulfur atom in the 1,2,3-thiadiazole ring, initiating ring cleavage. This reactivity is competitive with the deprotonation of the ring. The choice of the organolithium reagent is critical; the greater nucleophilicity of n-butyllithium compared to methyllithium (B1224462) often favors nucleophilic attack and subsequent ring fragmentation over simple deprotonation.

For instance, studies on 4-methyl-5-phenyl-1,2,3-thiadiazole have shown that it undergoes nucleophilic attack at the sulfur atom by organolithium reagents, resulting in the cleavage of the ring. Similarly, the reaction of 5-phenyl-1,2,3-thiadiazole (B107965) with n-butyllithium leads preferentially to ring cleavage due to the high nucleophilicity of the reagent, with only trace amounts of the lithiated product being formed. This behavior suggests that this compound would likely undergo a similar ring-opening pathway when treated with highly nucleophilic organolithium compounds like n-butyllithium.

| Thiadiazole Derivative | Organolithium Reagent | Primary Outcome |

|---|---|---|

| 4-Methyl-5-phenyl-1,2,3-thiadiazole | n-Butyllithium | Ring Cleavage via Nucleophilic Attack at Sulfur |

| 5-Phenyl-1,2,3-thiadiazole | n-Butyllithium | Preferential Ring Cleavage |

The treatment of 1,2,3-thiadiazoles with strong bases can lead to the extrusion of nitrogen and the formation of an alkali metal alkynethiolate intermediate. This reaction provides a valuable synthetic route to alkynyl thioethers. Specifically, 1,2,3-thiadiazoles that are unsubstituted at the 5-position react with strong bases like potassium t-butoxide, sodamide, or organolithium compounds, resulting in the cleavage of the thiadiazole ring. cdnsciencepub.com

The resulting alkynethiolate is a versatile intermediate that can be trapped by subsequent reaction with an electrophile, such as an alkyl halide, to yield 1-alkynyl thioethers. cdnsciencepub.com However, this specific transformation is characteristic of 1,2,3-thiadiazoles lacking a substituent at the C-5 position. For the subject compound, this compound, the presence of the hydroxymethyl group at C-5 would likely alter this reaction pathway, potentially inhibiting the formation of the alkynethiolate intermediate.

| Reactant | Base | Intermediate | Final Product (after alkylation) |

|---|---|---|---|

| 5-Unsubstituted 1,2,3-Thiadiazole | Potassium t-butoxide | Alkali Metal Alkynethiolate | 1-Alkynyl Thioether |

| 5-Unsubstituted 1,2,3-Thiadiazole | Sodamide | Alkali Metal Alkynethiolate | 1-Alkynyl Thioether |

Beyond ring cleavage, the 1,2,3-thiadiazole ring can be functionalized via metalation, which involves the deprotonation of a ring carbon atom to form an organometallic intermediate. This intermediate can then react with various electrophiles to introduce new substituents onto the ring.

The acidity of the protons on the 1,2,3-thiadiazole ring allows for deprotonation using a suitable organolithium reagent. For derivatives like 5-phenyl-1,2,3-thiadiazole, the proton at the C-4 position is acidic enough to be removed. The choice of the organolithium reagent is paramount in determining the reaction's outcome. While highly nucleophilic reagents like n-butyllithium tend to cause ring cleavage, less nucleophilic reagents such as methyllithium can effectively deprotonate the ring.

Specifically, the metalation of 5-phenyl-1,2,3-thiadiazole with methyllithium successfully yields the 4-lithio species, which remains stable at temperatures below -40°C. This reaction proceeds in good yield, demonstrating a reliable method for generating a nucleophilic center at the C-4 position of the thiadiazole ring. This suggests that the C-4 proton of this compound could also be susceptible to abstraction by a less nucleophilic organolithium base, although the acidic proton of the hydroxyl group would need to be considered and potentially protected.

Once the lithiated thiadiazole species is formed, it can act as a potent nucleophile, reacting with a wide range of electrophiles. This "electrophilic quenching" step allows for the introduction of various functional groups at the lithiated position.

For the 4-lithio derivative of 5-phenyl-1,2,3-thiadiazole, subsequent quenching with electrophiles such as aldehydes, ketones, or methyl iodide leads to the formation of 4-substituted 1,2,3-thiadiazoles. These reactions are generally efficient and provide a straightforward method for elaborating the structure of the thiadiazole core. This methodology highlights a potential pathway for the further functionalization of the this compound scaffold at the C-4 position, assuming successful and selective lithiation.

Reactivity of Active Methylene (B1212753) Fragments on Thiadiazole Derivatives

While the methylene group in this compound is not a classic "active methylene" fragment (i.e., flanked by two strong electron-withdrawing groups), its proximity to the thiadiazole ring imparts sufficient acidity to the methylene protons to allow for a range of base-mediated reactions. Research into related 4,5-disubstituted-1,2,3-thiadiazoles containing such fragments has revealed a rich and complex reactivity profile.

The use of sodium hydride (NaH), often in a polar aprotic solvent like N,N-dimethylformamide (DMF), is a common method for deprotonating weakly acidic C-H bonds. In the context of 1,2,3-thiadiazole derivatives with active methylene groups, this approach can initiate a cascade of transformations. It is important to note that the NaH/DMF system itself can have inherent reactivity; NaH can act as both a base and a reducing agent, and at elevated temperatures, it can reduce DMF to generate dimethylamine, which may participate in side reactions. nih.gov

Studies on 4,5-disubstituted-1,2,3-thiadiazoles featuring an active methylene fragment at one of the positions have shown that treatment with NaH can lead to the formation of several unexpected products. researchgate.net Rather than simple alkylation or acylation at the methylene carbon, intramolecular rearrangements and fragmentations can occur, driven by the formation of a carbanion adjacent to the heterocyclic ring. researchgate.net The specific outcome is highly dependent on the substituents and reaction conditions. Furthermore, the NaH/DMF system has been effectively used to promote the synthesis of 1,2,4-thiadiazoles via a dehydrogenative intramolecular N-S bond formation, highlighting the system's utility in facilitating cyclization reactions involving sulfur and nitrogen heteroatoms. researchgate.netnih.gov

The base-mediated reactivity of thiadiazoles with active methylene groups is a powerful tool for constructing more complex molecular architectures. Research has demonstrated that these reactions can lead to both dimeric and fused polycyclic systems. researchgate.net For instance, the reaction of certain 4,5-disubstituted-1,2,3-thiadiazoles in the presence of NaH has yielded intricate structures such as 1,4-dithiafulvenes and bis-2,4-(1,2,3-thiadiazol-5-yl)-alkenes. researchgate.net

One notable transformation is the formation of dithiabicyclo[2.2.1]heptane derivatives, which are complex polycyclic structures formed from the dimerization and rearrangement of the initial thiadiazole units. researchgate.net These reactions underscore the potential of the thiadiazole ring to act not just as a stable scaffold but as a reactive intermediate that can undergo ring-opening and rearrangement to build sophisticated polycyclic systems. The formation of such products is often rationalized by mechanisms involving initial deprotonation, followed by intermolecular reaction of the resulting anion with another thiadiazole molecule, leading to a cascade of cyclization and rearrangement steps. The synthesis of various fused, tricyclic, and polymeric structures from thiadiazole precursors has also been reported, further illustrating the versatility of this heterocycle in constructing larger molecular assemblies. researchgate.netclockss.org

Transformations of the Methanol (B129727) Moiety and its Immediate Environment

The primary alcohol of the methanol moiety is a key functional handle for a wide array of chemical transformations, including oxidation and nucleophilic substitution.

The primary alcohol of this compound can be selectively oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the choice of reagent and reaction conditions. These oxidized derivatives are valuable intermediates for further synthetic elaborations, such as condensation and amidation reactions.

Mild oxidizing agents are typically employed for the conversion to the aldehyde, 4-Phenyl-1,2,3-thiadiazole-5-carbaldehyde. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM) are effective for this transformation, minimizing over-oxidation. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid, 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid.

| Starting Material | Reagent(s) | Product | Product Class |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) | 4-Phenyl-1,2,3-thiadiazole-5-carbaldehyde | Aldehyde |

| This compound | Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) | 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid | Carboxylic Acid |

Nucleophilic substitution at the methylene carbon of this compound provides a direct route to introduce a variety of functional groups. This transformation typically proceeds via an Sₙ2 mechanism and requires a two-step sequence. First, the hydroxyl group, which is a poor leaving group, must be converted into a better one. This is commonly achieved by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding halide, or with sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base to form a sulfonate ester.

The resulting activated intermediate, such as (4-phenyl-1,2,3-thiadiazol-5-yl)methyl chloride or tosylate, is then a potent electrophile. It can readily react with a wide range of nucleophiles, including cyanides, azides, amines, and thiolates, to yield diverse 5-substituted thiadiazole derivatives. The integrity of the thiadiazole ring is generally maintained during these reactions. nih.gov

| Intermediate | Nucleophile (Nu⁻) | Example Nucleophile | Product |

|---|---|---|---|

| (4-Phenyl-1,2,3-thiadiazol-5-yl)methyl chloride | CN⁻ | Sodium Cyanide (NaCN) | 2-(4-Phenyl-1,2,3-thiadiazol-5-yl)acetonitrile |

| N₃⁻ | Sodium Azide (NaN₃) | 5-(Azidomethyl)-4-phenyl-1,2,3-thiadiazole | |

| R₂NH | Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-1-(4-phenyl-1,2,3-thiadiazol-5-yl)methanamine | |

| RS⁻ | Sodium Thiophenoxide (PhSNa) | 4-Phenyl-5-((phenylthio)methyl)-1,2,3-thiadiazole |

The phenyl group at the C4 position of the thiadiazole ring is susceptible to electrophilic aromatic substitution (EAS). The reactivity of the phenyl ring and the regiochemical outcome of the substitution are governed by the electronic properties of the 1,2,3-thiadiazole substituent. Heterocyclic systems are typically electron-withdrawing, thereby deactivating the attached phenyl ring towards electrophilic attack compared to benzene (B151609). libretexts.org

Electron-withdrawing groups generally direct incoming electrophiles to the meta position. youtube.comlibretexts.org This is because the deactivating nature of the group withdraws electron density from the ortho and para positions via inductive and/or resonance effects, making the meta positions the least deactivated and thus the most favorable sites for electrophilic attack. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation on this compound are expected to proceed more slowly than on benzene and yield predominantly the meta-substituted derivatives.

| Reaction | Reagent(s) | Electrophile (E⁺) | Expected Major Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | (4-(3-Nitrophenyl)-1,2,3-thiadiazol-5-yl)methanol |

| Bromination | Br₂ / FeBr₃ | Br⁺ | (4-(3-Bromophenyl)-1,2,3-thiadiazol-5-yl)methanol |

| Sulfonation | Fuming H₂SO₄ | SO₃ | (4-(3-Sulfophenyl)-1,2,3-thiadiazol-5-yl)methanol |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | CH₃CO⁺ | (4-(3-Acetylphenyl)-1,2,3-thiadiazol-5-yl)methanol |

Spectroscopic and Structural Elucidation Studies of 4 Phenyl 1,2,3 Thiadiazol 5 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol, the spectrum is expected to show distinct signals corresponding to the phenyl ring protons, the methylene (B1212753) (-CH₂) protons of the methanol (B129727) group, and the hydroxyl (-OH) proton.

The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns depend on the electronic effects of the thiadiazole ring and the substitution pattern on the phenyl ring in derivatives. For the parent compound, these protons would likely appear as a multiplet. In a related derivative, 5-phenyl-1,3,4-thiadiazol-2-amine (B177090), the aromatic protons were observed as a multiplet between δ 7.41-7.75 ppm. mdpi.com

The methylene protons of the -CH₂OH group are expected to resonate as a singlet, as there are no adjacent protons to cause splitting. This signal would typically appear in the range of δ 4.5-5.0 ppm. The hydroxyl proton signal is often a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Phenyl-H | 7.0 - 8.0 | Multiplet (m) |

| -CH₂- | 4.5 - 5.0 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the two carbons of the thiadiazole ring, the six carbons of the phenyl ring, and the single carbon of the methanol group.

The carbons of the 1,2,3-thiadiazole (B1210528) ring are expected to resonate at a significant downfield shift. For instance, in a series of 1,2,4-thiadiazole (B1232254) derivatives, the thiadiazole carbons appeared at approximately δ 182 and 175 ppm. nih.gov The phenyl ring carbons typically appear between δ 120 and 140 ppm, with the carbon atom attached to the thiadiazole ring (the ipso-carbon) appearing at the lower field end of this range. The methylene carbon of the -CH₂OH group is expected in the more upfield region, typically around δ 60-70 ppm.

In a study on the related compound, 4-p-tolyl-5-(methylthio)-1,2,3-thiadiazole, the thiadiazole ring carbons (C4 and C5) were observed at δ 159.7 and 141.2 ppm, respectively. The aromatic carbons resonated between δ 128.8 and 139.4 ppm. ias.ac.in

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-Thiadiazole | 140 - 170 |

| C-Phenyl (ipso) | ~130 - 140 |

| C-Phenyl (CH) | 120 - 130 |

Two-Dimensional NMR Techniques for Structure Confirmation (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful for confirming the structural assignments made from 1D NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to confirm the connectivity of the protons within the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds. sdsu.eduyoutube.com HMBC is particularly crucial for connecting different fragments of the molecule. For instance, it would show a correlation from the methylene protons (-CH₂) to the C5 carbon of the thiadiazole ring, and also to the ipso-carbon of the phenyl ring, unequivocally confirming the core structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The most prominent would be a broad band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene group would appear just below 3000 cm⁻¹.

The C=C and C=N stretching vibrations from the phenyl and thiadiazole rings would likely produce a series of sharp bands in the 1400-1650 cm⁻¹ region. A distinct C-O stretching vibration for the primary alcohol would be expected in the range of 1050-1150 cm⁻¹. The IR spectra of various 1,3,4-thiadiazole (B1197879) derivatives show characteristic bands for N-H, C=N, and C-S stretching, which helps in confirming the presence of the heterocyclic ring. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂) | C-H stretch | 2850 - 2960 |

| Phenyl/Thiadiazole | C=C, C=N stretch | 1400 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (molecular formula C₉H₈N₂OS), the molecular weight is 192.24 g/mol . myskinrecipes.com The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 192 or 193, respectively.

A characteristic fragmentation pathway for 1,2,3-thiadiazole derivatives is the elimination of a molecule of nitrogen (N₂), which has a mass of 28 Da. rsc.orgmdpi.com This would result in a significant fragment ion at m/z 164. Subsequent fragmentation could involve the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) or other rearrangements.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments. For this compound, HRMS would be used to confirm the molecular formula C₉H₈N₂OS by comparing the experimentally measured exact mass with the theoretically calculated mass. For example, the calculated exact mass for the protonated molecule [C₉H₉N₂OS]⁺ is 193.0430, and HRMS would be expected to measure a value extremely close to this, confirming the elemental formula and distinguishing it from other possible isomers. semanticscholar.org

Fragmentation Patterns and Structural Information

Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of molecular ions and their fragments. The fragmentation pattern of this compound and its derivatives is dictated by the inherent stability of the heterocyclic core and the nature of its substituents.

Upon electron impact, the parent molecule typically forms a molecular ion (M+•), whose m/z value confirms the molecular weight. The 1,2,3-thiadiazole ring is known to be labile, often undergoing characteristic fragmentation pathways. A primary and highly diagnostic fragmentation step is the extrusion of a neutral nitrogen molecule (N₂), a process driven by the formation of a more stable intermediate. This loss of 28 Da leads to a significant fragment ion.

Subsequent fragmentation can involve the cleavage of the methanol group (-CH₂OH) or rearrangements of the resulting radical cation. The phenyl group can also direct fragmentation, leading to ions characteristic of the benzene (B151609) ring, such as the phenyl cation (C₆H₅⁺) at m/z 77. The analysis of these patterns allows for the precise confirmation of the compound's constituent parts.

Table 1: Representative Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 192 | [M]+• | C₉H₈N₂OS | Molecular Ion |

| 164 | [M - N₂]+• | C₉H₈OS | Loss of dinitrogen |

| 161 | [M - CH₂OH]+ | C₈H₅N₂S | Cleavage of the methanol group |

| 133 | [M - N₂ - CH₂OH]+ | C₈H₅S | Loss of N₂ and the hydroxymethyl radical |

| 103 | [C₆H₅-C≡S]+ | C₇H₅S | Phenylthioketene cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound derivatives is characterized by absorption bands corresponding to π → π* and n → π* transitions. The phenyl ring, being conjugated with the 1,2,3-thiadiazole heterocycle, gives rise to intense absorption bands, typically in the 250-300 nm range. These are attributed to π → π* transitions within the aromatic system.

Lesser-intensity absorptions, sometimes observed as shoulders on the main peaks or at longer wavelengths (>300 nm), can be assigned to n → π* transitions. These involve the promotion of an electron from a non-bonding orbital (e.g., on the sulfur or nitrogen atoms) to an anti-bonding π* orbital. The solvent environment can influence the position of these bands; polar solvents may cause a blue shift (hypsochromic shift) of n → π* transitions and a red shift (bathochromic shift) of π → π* transitions.

Table 2: Typical UV-Vis Absorption Data for Phenyl-Thiadiazole Systems

| Wavelength (λmax) | Molar Absorptivity (ε) | Type of Transition | Chromophore |

|---|---|---|---|

| ~280 nm | High | π → π* | Phenyl-thiadiazole conjugated system |

X-ray Crystallography for Definitive Molecular Structure Determination

While spectroscopic methods provide substantial structural data, single-crystal X-ray crystallography offers the most definitive and detailed three-dimensional structural information.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. By irradiating a single crystal with a beam of X-rays, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise spatial coordinates of each atom can be determined. For derivatives of this compound, this technique confirms the atomic connectivity, reveals the planarity of the aromatic and heterocyclic rings, and establishes the conformation of the molecule in the solid state. mdpi.comjyu.fi This method is crucial for validating the structures proposed by spectroscopic and synthetic methods. researchgate.netacs.org

Table 3: Representative Crystallographic Bond Lengths and Angles

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C-S (thiadiazole) | ~1.72 Å |

| Bond Length | N-N (thiadiazole) | ~1.30 Å |

| Bond Length | C=C (phenyl) | ~1.39 Å |

| Bond Length | C-O (methanol) | ~1.43 Å |

| Bond Angle | C-S-N (thiadiazole) | ~95° |

| Bond Angle | N-N-C (thiadiazole) | ~115° |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. In this compound derivatives, the hydroxyl group of the methanol substituent is a potent hydrogen bond donor and acceptor, often leading to the formation of hydrogen-bonded chains or dimers. researchgate.net

The aromatic phenyl and thiadiazole rings facilitate π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing significantly to the stability of the crystal structure. nih.govnih.gov Furthermore, weaker interactions such as C-H···N and C-H···π hydrogen bonds play a crucial role in consolidating the three-dimensional supramolecular architecture. The comprehensive analysis of these non-covalent forces is essential for understanding the material's properties.

Computational and Theoretical Investigations of 4 Phenyl 1,2,3 Thiadiazol 5 Yl Methanol Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Geometry optimization is a primary step in computational analysis, aiming to find the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. For thiadiazole derivatives, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly employed to achieve reliable geometries. acs.orgscielo.br This process calculates the bond lengths, bond angles, and dihedral angles that define the most stable molecular structure. acs.org

The optimization process confirms that the 1,3,4-thiadiazole (B1197879) ring typically exhibits a planar nature. acs.org The calculated geometric parameters are often in good agreement with experimental data obtained from X-ray crystallography, validating the computational approach. acs.org For instance, studies on related thiadiazole structures have determined key bond lengths within the heterocyclic ring.

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Lengths | N2-N3 | 1.403 |

| N3-C4 | 1.299 | |

| C4-S5 | 1.822 | |

| C1-S5 | 1.847 |

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rdd.edu.iq The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. dergipark.org.tr

For thiadiazole derivatives, the HOMO and LUMO distributions are often concentrated on specific regions of the molecule. The electron density of the HOMO is frequently located on the thiadiazole ring and the sulfur atom, while the LUMO density may be distributed across the phenyl ring and the N=C-S moiety. scielo.brdergipark.org.tr Molecular Electrostatic Potential (MESP) maps further visualize the charge distribution, identifying electrophilic (positive, blue) and nucleophilic (negative, red) sites, which are crucial for predicting intermolecular interactions. kbhgroup.in

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.52 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.63 |

| Ionization Potential (IP) | 6.52 |

DFT calculations are a reliable tool for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.

Infrared (IR) Frequencies: Theoretical vibrational analysis calculates the frequencies of molecular vibrations, which correspond to the absorption bands in an experimental IR spectrum. dtic.mil DFT methods can accurately predict the vibrational modes for characteristic functional groups, such as C=N stretching in the thiadiazole ring, C-S stretching, and N-H or O-H vibrations from substituents. rdd.edu.iqdergipark.org.tr A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors, leading to excellent correlation with experimental FT-IR spectra. kbhgroup.in

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net This approach can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, helping to assign signals in complex experimental spectra. nih.govrsc.org Theoretical calculations have shown that for thiadiazole analogues, the carbon atoms within the thiadiazole ring resonate at specific chemical shifts, which are influenced by the electronic effects of the attached substituents. dergipark.org.trnih.gov

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C10 (Thiadiazole) | 162.90 | 167.31 |

| C11 (Thiadiazole) | 169.01 | 173.54 |

| C-Aromatic | 128.00-145.00 | 130.00-150.00 |

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited electronic states and predict UV-Visible absorption spectra. acs.org The method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. rsc.org For thiadiazole analogues, TD-DFT can predict the maximum absorption wavelengths (λmax) associated with π→π* and n→π* transitions. uomustansiriyah.edu.iq These calculations are often performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic spectra. rsc.org The results typically show good agreement with experimental UV-Vis data. acs.orgkbhgroup.in

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are used to predict how a small molecule (ligand), such as a (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol analogue, might bind to a macromolecular target, typically a protein or enzyme. uowasit.edu.iq This is a cornerstone of computer-aided drug design, providing insights into potential biological activity. mdpi.com

The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. biointerfaceresearch.com Successful docking studies can predict the binding conformation, estimate the binding energy, and identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex. researchgate.net Numerous studies have used docking to investigate the potential of thiadiazole derivatives as inhibitors for various enzymes, such as cyclooxygenase or specific kinases involved in cancer pathways. nih.govmdpi.com

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.9 |

| MM-GBSA (kcal/mol) | -31.5 |

| Number of Hydrogen Bonds | 4 |

| Interacting Residues | GLU-52, ASP-110, LYS-85 |

For flexible molecules like this compound, which have rotatable single bonds (e.g., C-C bond to the phenyl group, C-C bond to the methanol (B129727) group), multiple low-energy conformations can exist. Conformational analysis aims to identify these stable conformers and determine their relative energies. iu.edu.sa

Computational methods can systematically rotate bonds and calculate the energy of each resulting structure to map the potential energy surface. This search identifies the global minimum energy conformer (the most stable shape) as well as other low-energy local minima. scielo.br Understanding the preferred conformation is crucial because the three-dimensional shape of a molecule dictates its biological activity and physical properties. DFT calculations are used to accurately determine the stability order of different conformers, ensuring that subsequent analyses, like molecular docking, are performed using the most relevant and energetically favorable structure. scielo.briu.edu.sa

Ligand-Protein Interaction Prediction (excluding clinical relevance)

The prediction of interactions between small molecules, such as analogues of this compound, and proteins is a cornerstone of computational chemistry. These methods simulate the binding process to estimate the affinity and orientation of a ligand within a protein's active site. Molecular docking is a primary technique used for this purpose. nih.gov It involves predicting the preferred binding modes and affinities of a ligand to a macromolecular target. nih.govmdpi.com

In studies involving thiadiazole derivatives, molecular docking has been employed to evaluate their potential interactions with a variety of protein targets. For instance, the binding affinities of 1,3,4-thiadiazole derivatives have been assessed against targets like the estrogen receptor (PDB: 3ERT) for breast cancer research. biointerfaceresearch.com In one such study, fifty different 1,3,4-thiadiazole derivatives were screened, with the top compounds selected based on their binding energies, represented by Glide scores (g-scores). biointerfaceresearch.com The g-score is calculated based on factors like van der Waals energy, Coulomb energy, lipophilic interactions, and hydrogen bonding. biointerfaceresearch.com

Similarly, the interactions of 1,3,4-thiadiazole derivatives with targets relevant to SARS-CoV-2, such as the main protease (Mpro), have been investigated. nih.gov These studies calculate docking scores and binding energies (ΔG) to quantify the strength of the interaction. For example, a compound designated as "compound 7" in a study showed a strong binding affinity for Mpro with a docking score of -11.4 kcal/mol and a calculated MM-GBSA binding energy of -39.2 kcal/mol. nih.gov These computational predictions are crucial for identifying which analogues may have a higher propensity to bind to a specific protein, guiding further theoretical exploration. The interactions are often stabilized by hydrogen bonds and other non-covalent interactions with key amino acid residues in the protein's active site. mdpi.commdpi.com

| Compound/Analogue | Target Protein | Docking Score (kcal/mol) | Binding Energy (ΔG kcal/mol) | Key Interacting Residues |

| TOH62 (1,3,4-Thiadiazole deriv.) | Estrogen Receptor (3ERT) | -9.36 | Not Reported | Not Reported |

| TF62 (1,3,4-Thiadiazole deriv.) | Estrogen Receptor (3ERT) | -8.85 | Not Reported | Not Reported |

| Compound 7 (1,3,4-Thiadiazole deriv.) | SARS-CoV-2 Mpro (6LU7) | -11.4 | -39.2 | Not Reported |

| ZINC000017138581 | VEGFR-2 (4ASE) | Not Reported | -67.37 | ASN923 |

| ZINC000008927502 | VEGFR-2 (4ASE) | Not Reported | -69.81 | Not Reported |

| ZINC000008739578 | VEGFR-2 (4ASE) | Not Reported | -64.75 | Not Reported |

In Silico Screening Methodologies

In silico screening, also known as virtual screening, encompasses a range of computational techniques used to search large libraries of chemical compounds to identify structures that are most likely to bind to a drug target. nih.govmdpi.com These methodologies are critical for narrowing down vast numbers of potential molecules to a manageable subset for further investigation. nih.gov

One common approach is ligand-based pharmacophore modeling. This method is used when the three-dimensional structure of the target protein is known. A pharmacophore model is constructed based on the key interaction features of a known active ligand (a reference molecule) complexed with the target. mdpi.com This model, representing the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, is then used as a 3D query to screen chemical databases, such as the ZINC15 database. mdpi.com Compounds from the database that match the pharmacophore model are selected as potential hits.

Another widely used technique is molecular docking-based screening. biointerfaceresearch.com In this approach, a library of compounds is docked into the active site of a target protein one by one. ajprd.com The compounds are then ranked based on their predicted binding affinity or docking score. mdpi.combiointerfaceresearch.com For example, 1,3,4-thiadiazole derivatives have been screened against the estrogen receptor and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) using this method. biointerfaceresearch.commdpi.com The process typically involves preparing the protein structure (e.g., removing water molecules, adding hydrogens) and generating a receptor grid that defines the binding site before the docking calculations are performed. nih.govbiointerfaceresearch.com The results help prioritize compounds for further computational analysis, such as pharmacokinetic property prediction (ADMET). mdpi.comrsc.org

Predictive Computational Chemistry Approaches

Prediction of Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is a key physicochemical property of an ion that reflects its size, shape, and charge in the gas phase. mdpi.comnih.gov It is an important parameter that can be measured by ion mobility spectrometry (IMS) coupled with mass spectrometry (HRMS) and serves as an additional dimension for chemical identification, helping to increase confidence and eliminate false positives. nih.govmdpi.com

Due to the limited availability of experimental CCS data for all known compounds, predictive computational methods have been developed. nih.govarxiv.org These methods primarily utilize machine learning (ML) algorithms to predict CCS values directly from a molecule's structure. mdpi.com The models are trained on large datasets of experimentally measured CCS values. mdpi.commdpi.com

The general workflow for developing a CCS prediction model involves three main components: a training dataset, a prediction algorithm, and a validation dataset. mdpi.com

Molecular Descriptors : The chemical structure is converted into numerical representations, known as molecular descriptors or fingerprints. These can include 2D or 3D structural information, physicochemical properties, or SMILES (Simplified Molecular-Input Line-Entry System) strings. mdpi.commdpi.com

Machine Learning Algorithms : Various ML algorithms are used to build the predictive models. Common algorithms include Random Forest, Support Vector Regression (SVR), and various types of neural networks (e.g., Deep Neural Networks, Convolutional Neural Networks). mdpi.commdpi.com

Model Training and Validation : The algorithm is trained on a large dataset containing molecular descriptors and their corresponding known CCS values. The model's predictive accuracy is then tested on a separate validation set. The performance is often evaluated by the median relative error, which is typically within a few percent for modern models. mdpi.comacs.org

Several CCS prediction tools have been developed using these principles, such as AllCCS and DarkChem, which can predict CCS values for a vast number of small molecules. mdpi.comarxiv.org These predictions can then be used to create theoretical CCS databases to aid in the identification of unknown compounds in complex samples. arxiv.org

| Prediction Model/Tool | Machine Learning Algorithm | Typical Median Relative Error | Reference |

| Random Forest Model | Random Forest | ~2.2% | mdpi.com |

| AllCCS | Support Vector Regression (SVR) | Not Specified | mdpi.com |

| DarkChem | Neural Network | ~2.5% | mdpi.com |

| CCSP 2.0 / CCSbase | Not Specified | < 2% for [M+H]+ | acs.org |

Quantitative Structure–Activity Relationship (QSAR) Modeling (theoretical basis only)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach based on the principle that the biological activity of a chemical compound is directly related to its molecular structure. researchgate.net QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. wikipedia.orgmdpi.com

The fundamental theoretical basis of QSAR is expressed through a general mathematical model:

Activity = f (Molecular Descriptors) + error wikipedia.org

In this relationship:

Activity is the dependent variable, representing a quantitative measure of the biological effect of the compounds (e.g., inhibitory concentration). wikipedia.org

Molecular Descriptors are the independent or "predictor" variables. libretexts.org These are numerical values that quantify various aspects of a molecule's structure and properties. Descriptors can be classified into several categories, including:

Physicochemical properties : Such as lipophilicity (LogP), molar refractivity, and electronic parameters. wikipedia.org

Topological descriptors : Based on the 2D representation of the molecule, describing atomic connectivity and branching. slideshare.net

Geometric (3D) descriptors : Derived from the 3D conformation of the molecule, such as molecular volume and surface area. wikipedia.orgslideshare.net

Electronic descriptors : Related to the electron distribution in the molecule, such as partial atomic charges and dipole moments. slideshare.net

f represents the mathematical function or algorithm that connects the descriptors to the activity. This can range from simple linear regression to more complex machine learning algorithms. researchgate.net

Error accounts for the variability in the data and the limitations of the model. libretexts.org

The process of developing a QSAR model involves several key steps: selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, constructing a mathematical model using statistical methods, and finally, rigorously validating the model's predictive power. libretexts.orgslideshare.net A validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design and synthesis of molecules with desired properties. mdpi.com

Research into Biological Activities and Pharmacological Potential of 4 Phenyl 1,2,3 Thiadiazol 5 Yl Methanol and Its Derivatives Excluding Clinical Human Trials

Antimicrobial Activity Studies (In Vitro)

Thiadiazole derivatives have been a subject of interest in the search for new antimicrobial agents, particularly in the context of rising antibiotic resistance. mdpi.com

Studies on derivatives of the 1,2,3-thiadiazole (B1210528) core have demonstrated notable antibacterial activity. For instance, a series of new hydrazide–hydrazones of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid showed significant potential, primarily against Gram-positive bacteria. mdpi.com One particular derivative, compound 15 in the study, which contains a 5-nitro-2-furoyl moiety, exhibited strong activity against various Staphylococcus species, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL. mdpi.com Its activity against Gram-positive bacteria was further highlighted by Minimum Bactericidal Concentration (MBC) values ranging from 3.91 to 62.5 µg/mL. mdpi.com

In contrast, the effect on Gram-negative bacteria was more limited. The same compound 15 showed some activity against Escherichia coli ATCC 25922 with an MIC of 125 µg/mL, but it was not effective against Pseudomonas aeruginosa ATCC 9027. mdpi.com Another compound from the series, compound 2, displayed weak activity against Bordetella bronchiseptica ATCC 4617. mdpi.com

Other studies on different isomers, such as 1,3,4-thiadiazole (B1197879) derivatives, have also reported antibacterial properties. For example, newly synthesized 1,3,4-thiadiazole derivatives were tested against a panel of both Gram-positive and Gram-negative bacteria, with some compounds showing moderate to good activity. nih.govnih.gov A study on 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol (B47542) found its MIC for Klebsiella pneumoniae and Bacillus cereus to be 1 mg/ml, while for Staphylococcus aureus and Escherichia coli, it was 3 and 5 mg/ml, respectively. ijmm.ir

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide–hydrazone (Compound 15) | Staphylococcus spp. | 1.95 | mdpi.com |

| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide–hydrazone (Compound 15) | Enterococcus faecalis ATCC 29212 | 15.62 | mdpi.com |

| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide–hydrazone (Compound 15) | Escherichia coli ATCC 25922 | 125 | mdpi.com |

| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Klebsiella pneumoniae | 1000 | ijmm.ir |

| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Bacillus cereus | 1000 | ijmm.ir |

| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Staphylococcus aureus | 3000 | ijmm.ir |

| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Escherichia coli | 5000 | ijmm.ir |

The antifungal potential of thiadiazole derivatives has also been investigated. In the same study of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives, several compounds demonstrated a slight antifungal effect against yeast-like fungi of the genus Candida. mdpi.com Specifically, compounds 2, 3, 5, 8, 15, and 16 showed weak to moderate antimycotic effects, with Candida parapsilosis ATCC 22019 being the most sensitive strain. mdpi.com However, the minimum fungicidal concentration (MFC) values for these compounds exceeded 1000 µg/mL. mdpi.com

Research on 1,3,4-thiadiazole derivatives has also shown promising results. One study highlighted a derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1), as a potent agent against various Candida species, including azole-resistant isolates, and molds, with MIC100 values ranging from 8 to 96 μg/ml. nih.gov Another investigation synthesized novel flavonol derivatives containing a 1,3,4-thiadiazole moiety and found some to have good antifungal activities against plant pathogenic fungi like Botrytis cinerea, Phomopsis sp., and Sclerotinia sclerotiorum. acs.org Notably, the half-effective concentration (EC50) value of compound Y18 against B. cinerea was 2.4 μg/mL, which was significantly better than the commercial fungicide azoxystrobin (B1666510) (21.7 μg/mL). acs.org

| Compound/Derivative | Fungal Species | Activity | Source |

|---|---|---|---|

| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide–hydrazones (Compounds 2, 3, 5, 8, 15, 16) | Candida parapsilosis ATCC 22019 | Weak to moderate effect (MFC > 1000 µg/mL) | mdpi.com |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida species and molds | MIC100: 8 - 96 µg/mL | nih.gov |

| Flavonol derivative with 1,3,4-thiadiazole (Y18) | Botrytis cinerea | EC50: 2.4 µg/mL | acs.org |

| Flavonol derivative with 1,3,4-thiadiazole (Y14) | Sclerotinia sclerotiorum | 71.5% efficacy | acs.org |

Anticancer Activity Research (In Vitro and Cell-Based Assays)

The thiadiazole scaffold is a key component in the design of novel anticancer agents due to its diverse mechanisms of action against cancer cells. nih.gov

A wide range of thiadiazole derivatives has been evaluated for their cytotoxic and antiproliferative effects against various human cancer cell lines. Derivatives of 1,2,3-thiadiazole have shown significant activity. For example, analogs of the natural anticancer agent combretastatin (B1194345) A-4, where the olefin group was replaced by a 1,2,3-thiadiazole ring, exhibited cytotoxicity against human myeloid leukemia (HL-60), human colon adenocarcinoma (HCT-116), and immortalized human microvascular endothelial (HMEC-1) cells, with IC50 values in the nanomolar range (13.4 to 86.6 nM). nih.gov

Other thiadiazole isomers have also been extensively studied. A novel Schiff base compound, 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenol, demonstrated cytotoxic activity against MCF-7 breast cancer cells at concentrations of 250 and 300 μg/ml. nih.gov Imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole derivatives have also shown remarkable cytotoxic activity against a panel of 60 human cancer cell lines, with some compounds having IC50 values ranging from 0.23 to 12.2 μM. vu.nl Another study on similar derivatives found potent antiproliferative activity against pancreatic ductal adenocarcinoma cell lines, including gemcitabine-resistant ones, with IC50 values at the micromolar to sub-micromolar level. vu.nl

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Source |

|---|---|---|---|

| 1,2,3-Thiadiazole analogs of combretastatin A-4 | HL-60 (Human myeloid leukemia) | 13.4 - 86.6 nM | nih.gov |

| 1,2,3-Thiadiazole analogs of combretastatin A-4 | HCT-116 (Human colon adenocarcinoma) | 13.4 - 86.6 nM | nih.gov |

| Imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole derivatives (12a, 12h) | NCI-60 cell line panel | 0.23 - 12.2 µM | vu.nl |

| 3-(6-phenylimidazo[2,1-b] nih.govmdpi.comnih.govthiadiazol-2-yl)-1H-indole derivative (7) | Various cancer cell lines | GI50: 1.02 - 9.21 µM | vu.nl |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Human cancer cell lines | Selective anticancer activity | nih.gov |

| 1,3,4-Thiadiazole derivatives with 3- and 4-chloro substituents | MCF7 (Breast cancer) | Better cytotoxic activity than other derivatives | nih.gov |

Research into the mechanisms of action of thiadiazole derivatives has revealed their ability to induce apoptosis and modulate the cell cycle in cancer cells. The 1,2,3-thiadiazole analogs of combretastatin A-4 were found to inhibit tubulin polymerization, leading to an arrest of the cell cycle in the G2/M phase. nih.gov

Studies on 1,3,4-thiadiazole derivatives have also elucidated their pro-apoptotic and cell cycle arresting properties. One study synthesized a series of novel 1,3,4-thiadiazoles and found that a particularly active derivative, compound 19, arrested breast cancer cells at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1). rsc.org This was supported by molecular docking studies. rsc.org The same compound also significantly increased early apoptosis to 15% and necrotic cells to 15%, as confirmed by an annexin (B1180172) V-PI assay. rsc.org Another derivative, 6b, from the same study, increased the sub-G1 cell population, suggesting an induction of necrosis. rsc.org

Further research has shown that isoxazole (B147169) derivatives of benzothiazole (B30560) can induce G2/M cell cycle arrest and apoptosis in Colo205 colon cancer cells by increasing the levels of p53 and altering the balance of Bcl-2 and Bax mitochondrial proteins, which in turn accelerates the expression of caspases. rsc.org Thiazole-incorporated phthalimide (B116566) derivatives have also been shown to induce apoptosis through the intrinsic pathway, as evidenced by DNA fragmentation, caspase-3 activity, and changes in the expression of apoptosis markers like BAX, BCL-2, and FAS. nih.gov

Antiviral Activity Investigations (In Vitro)

The antiviral potential of thiadiazole derivatives has been explored against various viruses. A study on newly synthesized 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV). researchgate.netsemanticscholar.org Two compounds from this series, 7b and 7i, which had a 4-methylphenyl or a 3-chlorophenyl group respectively, exhibited approximately 50% inhibition of TMV, which was comparable to the commercial agent ningnanmycin. semanticscholar.org

In a different line of research, isothiazole (B42339) derivatives (an isomer of thiadiazole) were tested for their in vitro effects on poliovirus type 1. nih.gov The tested compounds, including 5,5'-diphenyl-3,3'-diisothiazole disulfide and 5-phenyl-3-mercapto-isothiazole, showed remarkable viral inhibition. nih.gov The study suggested that these compounds interfere with the early events of viral replication, as they were most effective when added during or shortly after viral adsorption. nih.gov They were also found to reduce poliovirus RNA synthesis. nih.gov

While direct studies on the antiviral activity of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol are not prominent in the reviewed literature, the research on related thiadiazole structures indicates a promising area for future investigation.

Antituberculosis Activity Evaluation (In Vitro)

The 1,2,3-thiadiazole scaffold is recognized as a key component in the development of various therapeutic agents, including those with antitubercular properties. mdpi.com While research on this compound itself is specific, studies on related thiadiazole derivatives have demonstrated notable in vitro activity against Mycobacterium tuberculosis.

A series of N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea derivatives were evaluated for their activity against the M. tuberculosis H37Rv strain using the BACTEC 460 radiometric system. cbijournal.com The inhibitory activity was measured at a concentration of 6.25 µg/mL. The results indicated that the nature of the substituent group plays a significant role in the compound's efficacy. For instance, the derivative featuring a cyclohexyl group exhibited the highest inhibitory activity (67%), whereas other substitutions, such as a p-chlorophenyl group, resulted in lower inhibition (32%). cbijournal.com

Similarly, various imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives have been synthesized and assessed for their antitubercular potential against the same H37Rv strain, utilizing the Alamar Blue susceptibility test. researchgate.net The findings from this research also highlighted that the activity is considerably influenced by the different substituents on the imidazo[2,1-b]-1,3,4-thiadiazole nucleus, with one derivative containing a nitrophenyl substituent showing a significant Minimum Inhibitory Concentration (MIC) of 3.14 µg/mL. researchgate.net These studies underscore the potential of the broader thiadiazole class as a source for novel antituberculosis agents. mdpi.comcbijournal.com

| Compound Series | Substituent (R) | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| N-phenyl-N′-[4-(5-R-amino-1,3,4-thiadiazol-2-yl)phenyl]thiourea | Cyclohexyl | % Inhibition at 6.25 µg/mL | 67% | cbijournal.com |

| N-phenyl-N′-[4-(5-R-amino-1,3,4-thiadiazol-2-yl)phenyl]thiourea | p-chlorophenyl | % Inhibition at 6.25 µg/mL | 32% | cbijournal.com |

| Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivative | Nitrophenyl | MIC (µg/mL) | 3.14 | researchgate.net |

Antioxidant Activity Assessments (In Vitro)

Derivatives of thiadiazole have been the subject of numerous studies to evaluate their antioxidant potential through various in vitro assays. saudijournals.comderpharmachemica.comresearchgate.net These assessments commonly employ methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) test, and the thiobarbituric acid reactive substances (TBARS) test to determine the compounds' ability to mitigate oxidative stress. saudijournals.comnih.gov

In one study, a series of 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) derivatives were synthesized and evaluated for their antioxidant capacity using the DPPH method. saudijournals.comresearchgate.net Certain compounds within this series demonstrated promising radical scavenging activity, with IC50 values of 27.50 µM and 28.00 µM, which were comparable to the standard antioxidant, ascorbic acid (IC50 of 29.2 µM). saudijournals.comresearchgate.net

Another investigation involving thiazolidinone derivatives of 1,3,4-thiadiazole utilized multiple assays to provide a broader profile of their antioxidant effects. nih.gov The results from the DPPH, FRAP, and TBARS tests showed varied activities among the tested compounds, indicating that their antioxidant mechanism may be multifaceted. For example, one 1,3,4-thiadiazole based compound showed 33.98% DPPH scavenging activity, while another derivative exhibited a 66.71% inhibition of lipid peroxidation in the TBARS assay. nih.gov These findings suggest that the antioxidant potential is highly dependent on the specific structural features of the thiadiazole derivatives. researchgate.netnih.gov

| Compound Series | Assay Method | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-Thiazolidinone Derivative (TZD 5) | DPPH | IC50 (µM) | 27.50 | saudijournals.comresearchgate.net |

| 1,3,4-Thiadiazole-Thiazolidinone Derivative (TZD 3) | DPPH | IC50 (µM) | 28.00 | saudijournals.comresearchgate.net |

| Ascorbic Acid (Standard) | DPPH | IC50 (µM) | 29.2 | saudijournals.comresearchgate.net |

| 1,3,4-Thiadiazole based Thiazolidinone (Compound 4) | DPPH | % Scavenging | 33.98% | nih.gov |

| Substituted 5-benzylideno-thiazol[3,2-b] nih.govnih.govnih.govtriazol-6(5H)one (Compound 5) | TBARS | % LPO Inhibition | 66.71% | nih.gov |

Enzyme Inhibition Studies

The thiadiazole nucleus is a key structural motif in the design of various enzyme inhibitors, targeting a range of physiologically important enzymes.

CYP2B4 and CYP2E1: 4-Phenyl-1,2,3-thiadiazole has been identified as an inhibitor of cytochrome P450 enzymes CYP2B4 and CYP2E1. medchemexpress.comapexbt.com Specifically, it has been shown to inhibit the oxidation of 1-phenylethanol (B42297) to acetophenone (B1666503) by these enzymes, indicating its role as a heterocyclic heme ligand for designing P450 inhibitors. medchemexpress.com

Carbonic Anhydrase (CA): Various thiadiazole derivatives have been extensively studied as inhibitors of carbonic anhydrase isozymes. A series of heterocyclic mercaptans incorporating the 1,3,4-thiadiazole ring were assayed against human CA isozymes I, II, and the tumor-associated IX. nih.govresearchgate.net These compounds displayed a wide range of inhibition constants (Ki), with thiadiazoles generally being more active than related triazoles. For example, 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol was identified as a highly selective inhibitor of hCA I with a Ki of 97 nM. nih.govresearchgate.net Additionally, benzimidazo[1,2-c] nih.govnih.govnih.govthiadiazole-7-sulphonamides have been shown to be submicromolar inhibitors of the cancer-related isoform CA IX. nih.gov

Cyclooxygenase (COX): Thiadiazole derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase enzymes, particularly COX-2, which is a key target in inflammation. rsc.org A novel series of these derivatives, some bearing sulfonamide moieties, were found to be potent COX-2 inhibitors with high selectivity indices compared to the reference drug celecoxib. rsc.org Other studies on thiadiazole-benzothiazole hybrids have identified compounds that act as potent and selective inhibitors of COX-1. dergipark.org.tr The inhibitory concentration (IC50) values for these compounds against COX-1 and COX-2 confirm the potential for developing isoform-selective inhibitors based on the thiadiazole scaffold. dergipark.org.trnih.gov

| Enzyme Target | Compound Series/Name | Inhibition Constant (Ki) / IC50 | Selectivity | Reference |

|---|---|---|---|---|

| hCA I | 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | 97 nM (Ki) | Selective for hCA I over hCA II and hCA IX | nih.govresearchgate.net |

| hCA II | 5-Amino-1,3,4-thiadiazole-2-thiol | 7.9 µM (Ki) | - | nih.gov |

| hCA IX | Benzimidazo[1,2-c] nih.govnih.govnih.govthiadiazole-7-sulphonamides | Submicromolar range | - | nih.gov |

| COX-1 | 5-Adamantylthiadiazole-based thiazolidinone (Compound 3) | 1.08 µM (IC50) | Selective for COX-1 | nih.gov |

| COX-1 | 5-Adamantylthiadiazole-based thiazolidinone (Compound 4) | 1.12 µM (IC50) | Selective for COX-1 | nih.gov |

| COX-2 | Thiadiazole derivative with sulfonamide (7b) | Potent Inhibition | High Selectivity Index vs Celecoxib | rsc.org |

Understanding the mechanism of enzyme inhibition is crucial for drug design. Kinetic studies on thiadiazole derivatives have elucidated their mode of action against specific enzymes. For instance, a library of 1,3,4-thiadiazole-2(3H)-thiones was evaluated for urease inhibition. nih.gov Through the analysis of Dixon and Lineweaver-Burk plots, the nature of inhibition for all tested compounds was determined to be of a pure competitive type. nih.gov This indicates that the inhibitors compete with the substrate for binding to the active site of the urease enzyme. The study identified 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione as the most active compound, with a Ki value of 2 µM. nih.gov Such kinetic analyses are fundamental in characterizing the enzyme-inhibitor interactions and guiding the optimization of inhibitor potency and selectivity.

Receptor Binding and Antagonism Studies (e.g., Adenosine (B11128) Receptors)

Thiadiazole derivatives have emerged as a promising class of adenosine receptor antagonists. nih.govacs.org Structure-affinity relationship (SAR) studies have been conducted to explore their binding to different adenosine receptor subtypes (A1, A2A, A3).

In one study, a series of thiadiazolobenzamides revealed potent and selective antagonists. nih.gov N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide was identified as a highly potent adenosine A1 receptor antagonist with a Ki value of 7 nM. nih.gov Another compound, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide, showed high affinity for the adenosine A3 receptor with a Ki of 82 nM. nih.gov These studies highlighted that steric and electronic properties of substituents on the benzamide (B126) ring are critical for affinity and selectivity towards A1 and A3 receptors. nih.govacs.org

Further research into 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives led to the discovery of N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide, a subnanomolar antagonist of the human adenosine A3 receptor with a Ki value of 0.79 nM. nih.gov This compound demonstrated significant selectivity for the A3 receptor. Molecular modeling and docking studies suggested that the high affinity of this compound is due to a thermodynamically stable conformation that fits favorably into the binding pocket of the A3 receptor. nih.gov In general, these compounds exhibit low affinity for the A2A receptor subtype. nih.gov

| Receptor Target | Compound | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Adenosine A1 | N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437) | 7 nM | nih.gov |

| Adenosine A1 | N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide (VUF5472) | 20 nM | nih.gov |

| Adenosine A3 | N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide (39) | 0.79 nM | nih.gov |